Lipophilicity (LogP) Comparison: 7-Chloro Derivative vs. Non-Chlorinated Parent Hydrazine
The target compound exhibits a calculated LogP of 1.032, compared to LogP 0.27 for the non-chlorinated parent (1,3-benzodioxol-5-ylmethyl)hydrazine . This represents an increase of 0.762 log units, translating to approximately a 5.8-fold higher octanol/water partition coefficient. The increased lipophilicity is attributable to the chlorine atom at the 7-position and is expected to enhance passive membrane permeability and protein binding potential relative to the non-halogenated scaffold.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.032 |
| Comparator Or Baseline | (1,3-Benzodioxol-5-ylmethyl)hydrazine (CAS 51421-35-3): LogP = 0.27 |
| Quantified Difference | ΔLogP = +0.762 (approx. 5.8-fold increase in partition coefficient) |
| Conditions | Computed LogP values from vendor databases; Chemscene (target) and Hit2Lead (comparator), algorithm not disclosed but likely consensus LogP (cLogP) from standard cheminformatics packages |
Why This Matters
A 5.8-fold lipophilicity difference can substantially alter membrane partitioning, oral absorption potential, and off-target binding profiles, making the 7-chloro derivative functionally non-interchangeable with the parent compound in cell-based assays or in vivo models.
